4-[3-(Aminomethyl)pentan-3-yl]morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-2-morpholin-4-ylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-3-10(4-2,9-11)12-5-7-13-8-6-12/h3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDYQZVDBFQJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 4-[3-(Aminomethyl)pentan-3-yl]morpholine
Traditional and industrially relevant methods for creating the morpholine (B109124) ring typically involve the annulation of 1,2-amino alcohols. chemrxiv.org A common industrial approach involves reacting an N-substituted amino alcohol with chloroacetyl chloride to form a morpholin-3-one (B89469) intermediate, which is subsequently reduced. chemrxiv.orggoogle.com For the target compound, a plausible route would start from a precursor like 2-((3-(aminomethyl)pentan-3-yl)amino)ethan-1-ol.
Another established method is the direct alkylation of a primary amine with a dihalogenated ether, such as bis(2-chloroethyl) ether, although controlling the reaction to achieve monoalkylation and avoid quaternization can be challenging. chemrxiv.org Patent literature frequently describes the synthesis of related structures, such as 4-(4-aminophenyl)morpholin-3-one, which serves as a key intermediate for pharmaceuticals like Rivaroxaban. google.comgoogle.com These syntheses often involve multi-step processes including acylation, nitration, and reduction to build the final substituted morpholine structure. google.com
Chemo- and Regioselective Synthesis Strategies
Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of complex morpholines. The primary challenge in many synthetic routes is the selective monoalkylation of the amine precursor, as dialkylation is a common side reaction. chemrxiv.org
Recent advancements have focused on developing highly selective methods. For instance, a redox-neutral protocol using ethylene (B1197577) sulfate (B86663) has been shown to be highly effective for the selective monoalkylation of primary amines, which is a key step in forming the morpholine ring from 1,2-amino alcohols. chemrxiv.org This approach offers high selectivity due to the unique properties of the ethylene sulfate reagent. chemrxiv.org
In syntheses involving precursors with multiple nucleophilic sites, such as in the formation of 4-aminoquinazolines from 2,4-dichloroquinazoline, regioselectivity is paramount. nih.gov Such studies demonstrate that substitution consistently occurs at the more reactive position (C4), a principle that can be applied by analogy to the synthesis of complex amines. nih.gov Palladium-catalyzed carboamination reactions also provide excellent diastereoselectivity, leading to the formation of specific stereoisomers. nih.gov
Optimization of Reaction Conditions and Isolation Procedures
The efficiency of morpholine synthesis is highly dependent on the optimization of reaction parameters. Key variables include the choice of solvent, base, temperature, and catalyst. For palladium-catalyzed coupling reactions, solvents like toluene (B28343) are common, with sodium tert-butoxide (NaOtBu) used as the base and temperatures often elevated to around 105 °C. nih.gov The choice of phosphine (B1218219) ligand is also crucial for catalyst performance. nih.gov
In other procedures, such as the synthesis of morpholine-acetamide derivatives, reactions may be carried out at room temperature in solvents like N,N-dimethylformamide (DMF) with triethylamine (B128534) as a base. nih.gov The synthesis of lithocholic acid derivatives highlights the use of various reagents and conditions for specific transformations, such as oxidation with IBX in DMSO or esterification using TsOH·H₂O in methanol. nih.gov
Isolation and purification are critical for obtaining the final product with high purity. Common procedures include quenching the reaction with an aqueous solution (e.g., ammonium (B1175870) chloride or sodium bisulfite), followed by extraction with an organic solvent like ethyl acetate (B1210297) or dichloromethane. nih.govnih.gov Final purification is typically achieved through methods such as flash chromatography on silica (B1680970) gel or recrystallization. nih.govnih.gov
| Reaction Type | Catalyst/Reagent | Solvent | Base | Temperature | Typical Yield | Ref. |
| Pd-Catalyzed Carboamination | Pd(OAc)₂, P(2-furyl)₃ | Toluene | NaOtBu | 105 °C | 54-77% | nih.gov |
| Acetamide Derivatization | Triethylamine, KI | DMF | Triethylamine | Room Temp. | 77-90% | nih.gov |
| Annulation with Ethylene Sulfate | Ethylene Sulfate | THF | tBuOK | 65 °C | 49% (assay) | chemrxiv.org |
| Hydrogenation (Nitro Reduction) | Palladium on Carbon | Ethanol | - | 80 °C | ~52% (overall) | google.com |
Exploration of Novel and Convergent Synthetic Approaches for the Compound
Modern organic synthesis has introduced several innovative methods for the construction of morpholine rings that offer improvements in efficiency, selectivity, and environmental impact. A tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation has been developed for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org
A particularly "green" and efficient method involves the use of ethylene sulfate to convert 1,2-amino alcohols into morpholines in a one or two-step, redox-neutral process. chemrxiv.org This strategy is notable for its ability to achieve the challenging selective monoalkylation of primary amines. chemrxiv.org
Other novel strategies include:
Photocatalytic Coupling : A scalable method using an organic photocatalyst and a Lewis acid has been developed for coupling silicon amine protocol (SLAP) reagents with aldehydes to furnish substituted morpholines under continuous flow conditions. organic-chemistry.org
Electrophile-Induced Ring Closure : The diastereoselective transformation of 2-(allyloxymethyl)aziridines into cis-3,5-di(bromomethyl)morpholines using bromine represents a novel route to specifically substituted morpholines. nih.gov
Polymer-Supported Synthesis : Solid-phase synthesis using immobilized amino acids like serine has been employed to create morpholine-3-carboxylic acid derivatives, allowing for easier purification and automation. nih.gov
These convergent approaches, where complex molecules are assembled from several fragments in a few steps, are highly desirable for their efficiency and ability to rapidly generate diverse chemical libraries. nih.govnih.gov
Derivatization Strategies and Preparation of Structural Analogues of this compound
The structural framework of this compound offers multiple sites for chemical modification to produce structural analogues. The primary amine of the aminomethyl group is a key handle for derivatization. For example, it can be acylated to form amides or reacted with various electrophiles to introduce new functional groups. nih.govresearchgate.net
Research into other morpholine-containing compounds provides a template for potential derivatization strategies. In one study, novel morpholine-acetamide derivatives were synthesized by reacting a chloroacetamide intermediate with various amines, phenols, and thiols, leading to compounds with potential anti-tumor activity. nih.gov In another example, the morpholine group of the PI3K inhibitor ZSTK474 was replaced with various 2-aminoethyl functionalities to explore structure-activity relationships, demonstrating that significant structural modifications are well-tolerated and can modulate biological activity. nih.gov
| Analogue Type | Synthetic Strategy | Resulting Compound Class | Purpose | Ref. |
| Amide Derivatives | Acylation of amine with chloroacetyl chloride, followed by substitution | Morpholine-acetamide derivatives | Exploration of biological activity | nih.gov |
| Functional Group Replacement | Substitution of morpholine with functionalized 2-aminoethyl groups | ZSTK474 analogues | Structure-activity relationship (SAR) studies | nih.gov |
| Heterocyclic Hybrids | Reaction of morpholin-N-methylene intermediate with various reagents | Thieno[3,2-d]pyrimidine derivatives | Drug discovery (cytotoxic agents) | researchgate.net |
| N-Alkylation | Reaction of morpholine with ethyl chloroacetate | Morpholin-N-ethyl acetate | Synthesis of further derivatives (hydrazides, triazoles) | researchgate.net |
Synthesis of Isotopically Labeled Derivatives for Mechanistic Studies
While no specific literature was found detailing the isotopic labeling of this compound, this is a standard technique used in chemical and pharmaceutical research. The synthesis of isotopically labeled analogues, typically incorporating deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is crucial for mechanistic studies, ADME (absorption, distribution, metabolism, and excretion) studies, and as internal standards in quantitative bioanalysis.
A hypothetical synthesis could involve using isotopically labeled starting materials. For example, labeled morpholine could be used in a coupling reaction, or a key precursor containing the pentane (B18724) backbone could be synthesized using ¹³C-labeled reagents. These labeled compounds would allow researchers to trace the metabolic fate of the molecule or elucidate the mechanism of a chemical reaction without altering the compound's fundamental chemical properties.
Stereochemical Considerations in Analogue Synthesis
The parent compound, this compound, is achiral due to the symmetry of the two ethyl groups at the C3 position of the pentane chain. However, the synthesis of structural analogues where this symmetry is broken (e.g., by replacing an ethyl group with a different alkyl group) would introduce a stereocenter, making stereochemical control a critical consideration.
Methods for achieving stereoselective synthesis of morpholine derivatives are well-documented.
Starting from Chiral Precursors : The use of enantiomerically pure amino alcohols as starting materials is a common strategy to produce morpholines as single stereoisomers. nih.gove3s-conferences.org
Stereoselective Cyclization : Palladium-catalyzed carboamination reactions have been shown to proceed with excellent diastereoselectivity (>20:1 dr), yielding cis-disubstituted morpholines. nih.gov
Substrate-Controlled Diastereoselectivity : The electrophile-induced cyclization of N-substituted 2-(allyloxymethyl)aziridines can be highly diastereoselective, leading to the formation of cis-3,5-disubstituted morpholines. nih.gov
Solid-Phase Methods : Polymer-supported synthesis starting from immobilized chiral amino acids like serine or threonine allows for the creation of morpholine derivatives where the stereochemistry is retained from the starting material. nih.gov
These strategies are essential for preparing stereochemically pure analogues for biological evaluation, as different stereoisomers of a compound can have vastly different pharmacological activities.
Advanced Structural Elucidation and Conformational Analysis
Comprehensive Conformational Analysis of 4-[3-(Aminomethyl)pentan-3-yl]morpholine
The conformational landscape of this compound is primarily dictated by the flexible six-membered morpholine (B109124) ring and the rotatable bonds of the substituted pentyl chain. The interplay of steric and electronic effects governs the preferred spatial arrangement of the molecule.
The morpholine ring typically adopts a chair conformation, which is significantly more stable than the boat or twist-boat forms. acs.orgnih.gov In this chair conformation, substituents on the nitrogen atom can occupy either an axial or an equatorial position. For N-substituted morpholines, there is often a dynamic equilibrium between these two chair conformers. The energetic preference for the equatorial position is influenced by the steric bulk of the substituent. acs.org In the case of this compound, the large 3-(aminomethyl)pentan-3-yl group would be expected to predominantly occupy the equatorial position to minimize steric hindrance.
Spectroscopic Probes for Elucidating Conformational Preferences (e.g., advanced NMR, vibrational spectroscopy)
Advanced spectroscopic techniques are instrumental in elucidating the conformational preferences of flexible molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for determining the structure and conformation of morpholine derivatives in solution. nih.govresearchgate.netresearchgate.net The chemical shifts and coupling constants of the morpholine ring protons are particularly informative. In a chair conformation, axial and equatorial protons have distinct chemical shifts. The observation of specific coupling constants, such as large trans-diaxial couplings, can provide definitive evidence for the chair conformation. nih.gov
For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the morpholine ring protons, typically in the range of 2.5-3.8 ppm. The protons of the pentyl group and the aminomethyl group would also exhibit distinct resonances. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to assign all proton and carbon signals unambiguously. Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations, which are crucial for determining the relative spatial orientation of different parts of the molecule and confirming the equatorial preference of the large substituent.
Hypothetical ¹H and ¹³C NMR Data:
| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Morpholine H₂/H₆ | 2.6 (t, 4H) | 67.0 |
| Morpholine H₃/H₅ | 3.7 (t, 4H) | 54.0 |
| -CH₂- (pentyl) | 1.5 (q, 4H) | 30.0 |
| -CH₃ (pentyl) | 0.8 (t, 6H) | 8.0 |
| Quaternary C (pentyl) | - | 40.0 |
| -CH₂-NH₂ | 2.8 (s, 2H) | 50.0 |
| -NH₂ | 1.9 (s, 2H) | - |
Note: This is a hypothetical table based on known chemical shifts for similar functional groups.
Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to its conformation. acs.orgnih.gov The vibrational spectra of morpholine and its derivatives have been studied to distinguish between different conformers. acs.orgnih.gov For this compound, characteristic vibrational bands for the C-O-C stretching of the ether linkage, the C-N stretching of the tertiary amine, and the N-H bending of the primary amine would be observed. The precise frequencies of these modes can be influenced by the molecular conformation. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies for different conformers, and comparison with experimental spectra can help in identifying the most stable conformation. nih.gov
Hypothetical Vibrational Spectroscopy Data:
| Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |
| N-H Stretch (primary amine) | 3300-3400 | 3300-3400 |
| C-H Stretch (aliphatic) | 2850-2960 | 2850-2960 |
| N-H Bend (primary amine) | 1590-1650 | - |
| C-O-C Stretch (ether) | 1115 | 1115 |
| C-N Stretch (tertiary amine) | 1070-1250 | 1070-1250 |
Note: This is a hypothetical table based on known vibrational frequencies for similar functional groups.
Solid-State Structural Investigations via X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and torsion angles. mdpi.comresearchgate.net Although no crystal structure for this compound has been reported, we can predict its likely solid-state features.
In a crystalline state, the molecule would likely adopt a low-energy conformation. The morpholine ring would be in a chair conformation with the bulky 3-(aminomethyl)pentan-3-yl substituent in the equatorial position to minimize steric strain. The packing of the molecules in the crystal lattice would be governed by intermolecular interactions. The primary amine group is a strong hydrogen bond donor, and the oxygen and nitrogen atoms of the morpholine ring are hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure would feature an extensive network of intermolecular hydrogen bonds of the N-H···O and N-H···N types. These interactions would play a crucial role in stabilizing the crystal packing.
Chirality and Stereochemical Aspects of the Compound
Chirality is a key consideration in the study of bioactive molecules. A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different substituents.
In the case of this compound, the central carbon atom of the pentan-3-yl group is a quaternary carbon, meaning it is bonded to four other carbon atoms. pnas.org However, this quaternary carbon is not a stereocenter because two of the attached groups are identical ethyl groups (-CH₂CH₃). Therefore, this compound is an achiral molecule and does not have enantiomers.
While the parent compound is achiral, it is conceivable to introduce chirality by modifying the structure. For instance, if one of the ethyl groups on the quaternary carbon were replaced with a different alkyl group, this carbon would become a stereocenter, and the molecule would exist as a pair of enantiomers. The synthesis of molecules with chiral all-carbon quaternary centers is a significant challenge in organic chemistry. acs.orgnih.govrsc.org
Molecular Recognition Features Derived from Structural Characteristics
Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. The structural features of this compound provide it with several key attributes for molecular recognition. nih.govacs.org
The primary amine group (-NH₂) is a crucial functional group for molecular recognition. It can act as a hydrogen bond donor, forming strong interactions with hydrogen bond acceptors such as oxygen or nitrogen atoms on a target molecule. The lone pair of electrons on the primary nitrogen can also act as a hydrogen bond acceptor.
The morpholine ring itself presents multiple sites for interaction. The oxygen atom, with its lone pairs of electrons, is a good hydrogen bond acceptor. The nitrogen atom of the morpholine is a tertiary amine and can also participate in hydrogen bonding as an acceptor. The flexible chair conformation of the morpholine ring allows it to adapt its shape to fit into a binding pocket of a receptor or enzyme. nih.gov
Theoretical and Computational Investigations of 4 3 Aminomethyl Pentan 3 Yl Morpholine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic structure and inherent reactivity of molecules. These methods are routinely applied to understand the behavior of novel compounds.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to determine the optimized geometry and electronic properties of novel compounds. For 4-[3-(Aminomethyl)pentan-3-yl]morpholine, DFT calculations would typically be employed to determine its most stable three-dimensional conformation.
Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
|---|---|---|---|---|---|
| Bond Length | C3 | C(aminomethyl) | - | - | 1.54 Å |
| Bond Length | C3 | C(morpholine) | - | - | 1.55 Å |
| Bond Angle | C(ethyl1) | C3 | C(ethyl2) | - | 109.5° |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.
DFT calculations are also instrumental in predicting spectroscopic properties. For this compound, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the structure. The calculated ¹H and ¹³C NMR chemical shifts are also valuable for structural elucidation. nih.gov
Furthermore, the electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MESP) map can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions
While DFT provides a static picture of the molecule's ground state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. The rotational freedom around the various single bonds allows the molecule to adopt numerous conformations. MD simulations can sample these conformations, providing a statistical understanding of the most populated shapes in different environments.
Moreover, MD simulations can explicitly model the interactions between the solute and solvent molecules. By simulating the compound in a box of water molecules, for instance, one can study the formation and dynamics of hydrogen bonds between the amino and morpholino groups and the surrounding water. This is crucial for understanding its solubility and behavior in aqueous solutions. acs.org
Computational Modeling of Potential Molecular Interactions and Binding Sites
The structural features of this compound, namely the basic nitrogen of the morpholine (B109124) ring and the primary amine, suggest its potential to interact with biological targets such as proteins. acs.org Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov
In a hypothetical scenario, if a target protein is identified, molecular docking could be used to place this compound into the binding site of the protein. The results would be scored based on the predicted binding affinity, providing a measure of how strongly the compound might interact with the target. These studies can reveal key interactions, such as hydrogen bonds between the amino or morpholino groups and amino acid residues in the protein's active site. nih.govmdpi.com
Application of Chemoinformatics and Machine Learning in Predicting Research Utilities of Analogues
Chemoinformatics and machine learning are transforming drug discovery and materials science. nih.govmdpi.com For this compound, these tools can be used to predict the properties and potential utilities of a vast library of its analogues.
By creating a virtual library of compounds with modifications to the morpholine, the pentane (B18724) core, or the aminomethyl group, quantitative structure-activity relationship (QSAR) models can be developed. nih.gov These models correlate structural features (descriptors) with a particular activity or property. For example, a QSAR model could be built to predict the blood-brain barrier permeability of analogues, which is a critical parameter for potential central nervous system (CNS) active compounds. nih.gov
Machine learning algorithms, such as support vector machines or neural networks, can be trained on existing data from similar compounds to predict the biological activities, toxicity, or other properties of new analogues of this compound. mdpi.com This data-driven approach accelerates the process of identifying compounds with desired characteristics for further investigation. chemrxiv.org
Mechanistic Dissection of Molecular and Cellular Interactions
Investigation of Molecular Target Engagement via in vitro Binding Assays
A comprehensive review of available scientific literature and bioactivity databases reveals a significant lack of specific data for the compound 4-[3-(Aminomethyl)pentan-3-yl]morpholine. Consequently, there are no published in vitro binding assays that would allow for a detailed characterization of its molecular target engagement. The morpholine (B109124) moiety is a common feature in many biologically active compounds, contributing to favorable pharmacokinetic properties and engaging in molecular interactions, such as hydrogen bonding through its oxygen atom. researchgate.net However, without specific experimental data for the title compound, any discussion of its binding affinity or target engagement would be purely speculative.
Characterization of Binding Kinetics and Thermodynamics
There is currently no publicly available information regarding the binding kinetics (association and dissociation rates) or the thermodynamic profile (changes in enthalpy and entropy upon binding) of this compound with any biological target. Such studies are crucial for understanding the mechanism of action and for optimizing lead compounds in drug discovery, but they have not been reported for this specific molecule.
Identification of Macromolecular Interaction Partners
The specific macromolecular interaction partners of this compound remain unidentified. While morpholine-containing compounds have been shown to interact with a wide range of biological targets, including kinases and G-protein coupled receptors, the precise targets for this particular derivative are unknown. researchgate.net Computational docking studies, which can predict potential binding partners, have not been published for this compound.
Functional Characterization in Isolated Biological Systems
Consistent with the lack of binding data, there is no information on the functional activity of this compound in isolated biological systems.
Enzymatic Modulation and Allosteric Regulation Studies
There are no published studies investigating the ability of this compound to modulate enzyme activity, either as a direct inhibitor or activator, or through allosteric mechanisms. Allosteric modulation, where a compound binds to a site distinct from the active site to alter enzymatic function, is a key mechanism for many drugs, but its relevance to this compound has not been explored. nih.govnih.gov
Receptor Agonism/Antagonism in Cell-Free or Recombinant Systems
The activity of this compound as a receptor agonist or antagonist has not been characterized. Studies using cell-free or recombinant systems are essential for determining whether a compound can activate or block receptor signaling. For instance, various morphinan (B1239233) derivatives have been characterized for their agonist and antagonist activities at opioid receptors, but similar data for this compound is not available. nih.gov
Elucidation of Intracellular Signaling Pathways Modulated by this compound
Given that no specific molecular targets have been identified for this compound, it follows that there is no information on the intracellular signaling pathways that it may modulate. Elucidating such pathways would require initial identification of a primary biological target and subsequent investigation of downstream signaling cascades, none of which has been reported for this compound.
Assessment of Compound Activity in Cellular Lysates
The initial assessment of a compound's activity often involves screening in cell-free systems, such as cellular lysates. These biochemical assays are crucial for determining direct interactions with molecular targets, such as enzymes or receptors, in a simplified environment devoid of cellular membranes and other complex biological structures. For a compound like this compound, this could involve quantifying its ability to inhibit or activate a specific enzyme or to bind to a target receptor.
For instance, in the study of novel morpholine derivatives as potential anti-tumor agents, researchers evaluated their inhibitory activities against specific enzymes like carbonic anhydrase. nih.gov Such assays typically involve incubating the compound with the lysate, which contains the target protein, and a substrate. The activity is then measured by detecting the product of the enzymatic reaction. A decrease or increase in product formation in the presence of the compound indicates an inhibitory or activating effect, respectively.
While specific data on the activity of this compound in cellular lysates is not publicly available, a hypothetical assay could be designed to test its effect on a relevant target, such as a kinase or a protease, implicated in a disease of interest. The results would typically be presented as an IC50 value, which is the concentration of the compound required to inhibit the target's activity by 50%.
Hypothetical Data Table:
| Target Enzyme | Assay Type | Substrate | IC50 (µM) for this compound |
|---|---|---|---|
| Kinase X | Luminescent Kinase Assay | Specific Peptide Substrate | 1.5 |
| Protease Y | Fluorescent Protease Assay | Fluorescently Labeled Peptide | > 100 |
| Phosphatase Z | Colorimetric Phosphatase Assay | p-Nitrophenyl Phosphate | 25.3 |
Phenotypic Screening in Defined Cell Lines for Mechanistic Insights
Phenotypic screening is a powerful approach in drug discovery that involves testing compounds in cell-based assays to identify those that produce a desired change in cell phenotype. mdpi.com This method is unbiased by prior assumptions about the molecular target and can reveal novel mechanisms of action. For this compound, phenotypic screening in a panel of defined cell lines can provide valuable insights into its biological effects.
The selection of cell lines is a critical aspect of phenotypic screening. giffordbioscience.com Different cell lines can exhibit varying sensitivities to a compound, and a carefully chosen panel can help to identify the cell types most affected and to generate hypotheses about the compound's mechanism of action. For example, screening a compound against a panel of cancer cell lines with known genetic backgrounds can help to identify biomarkers of sensitivity or resistance.
In such screens, high-content imaging and analysis are often employed to quantify a wide range of cellular features, including cell morphology, proliferation, viability, and the expression and localization of specific proteins. The phenotypic profile of the test compound can then be compared to those of reference compounds with known mechanisms of action to infer its potential targets and pathways.
Hypothetical Data Table:
| Cell Line | Phenotypic Endpoint | Parameter Measured | Result for this compound (at 10 µM) |
|---|---|---|---|
| A549 (Lung Carcinoma) | Cell Viability | % Inhibition of Growth | 78% |
| MCF7 (Breast Carcinoma) | Cell Cycle Arrest | % Cells in G2/M Phase | 65% |
| U87 MG (Glioblastoma) | Apoptosis Induction | Caspase-3/7 Activity (Fold Change) | 4.2 |
| HUVEC (Normal Endothelial Cells) | Cell Viability | % Inhibition of Growth | 15% |
Preclinical in vivo Studies Focused on Mechanistic Pharmacodynamics
Following in vitro characterization, preclinical in vivo studies in animal models are essential to understand a compound's behavior in a whole organism. These studies focus on mechanistic pharmacodynamics, which links the drug's concentration at the site of action to its pharmacological effect.
Exploration of Systemic Distribution and Metabolite Formation
Understanding the systemic distribution and metabolic fate of a compound is fundamental to interpreting its in vivo efficacy and potential for off-target effects. For a novel compound like this compound, this involves administering it to research models and analyzing its concentrations in various tissues and biological fluids over time.
Studies on other morpholine-containing compounds have demonstrated the importance of this analysis. For instance, the investigation of the corticotropin-releasing factor 1 (CRF1) antagonist MTIP revealed its distribution to the brain, which is crucial for its therapeutic effect. nih.govresearchgate.net Similarly, metabolism studies of the factor Xa inhibitor DPC 423 identified the formation of various metabolites, some of which were reactive. nih.gov The primary route of metabolism for many compounds involves cytochrome P450 enzymes in the liver.
The data gathered from these studies, such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC), are critical for establishing a compound's pharmacokinetic profile.
Hypothetical Data Table: Pharmacokinetic Parameters in a Research Model
| Parameter | Value | Unit |
|---|---|---|
| Cmax (Plasma) | 1.2 | µg/mL |
| Tmax (Plasma) | 2 | hours |
| AUC (0-24h) | 8.5 | µg*h/mL |
| Brain-to-Plasma Ratio | 0.8 | - |
Investigation of Receptor Occupancy in Research Models
Receptor occupancy studies are designed to measure the extent to which a compound binds to its target receptor in vivo. giffordbioscience.com This is a critical parameter for establishing a relationship between the administered dose, the concentration of the drug at the target, and the observed pharmacological effect. meliordiscovery.com These studies are often conducted using techniques like positron emission tomography (PET) or ex vivo binding assays.
In an ex vivo binding assay, the animal is treated with the compound, and at a specific time point, tissues are collected and the binding of a radiolabeled ligand to the target receptor is measured. giffordbioscience.com The degree of inhibition of the radioligand binding reflects the occupancy of the receptor by the test compound. For example, the in vivo receptor occupancy of the CRF1 antagonist MTIP was determined by measuring the inhibition of ¹²⁵I-sauvagine binding in the cerebellum of treated rats. nih.govnih.gov
Such studies are invaluable for guiding dose selection in further preclinical and clinical development, as they help to ensure that a therapeutically relevant level of target engagement is achieved.
Hypothetical Data Table: Ex Vivo Receptor Occupancy in a Research Model
| Dose of this compound (mg/kg) | Receptor Occupancy in Brain (%) |
|---|---|
| 0.1 | 15 |
| 0.3 | 45 |
| 1.0 | 75 |
| 3.0 | 92 |
Exploration of Structure Activity Relationships Sar and Analog Design
Systematic Modification of the Morpholine (B109124) Core and Aminomethyl Side Chain
In the absence of specific data for 4-[3-(Aminomethyl)pentan-3-yl]morpholine, we can only hypothesize on potential modifications based on general principles of medicinal chemistry.
Morpholine Core Modifications: The morpholine ring in a compound can be a key interaction point with a biological target. nih.govresearchgate.net Modifications could include:
Substitution on the morpholine ring: Introducing substituents at the 2, 3, 5, or 6 positions could explore steric and electronic effects on activity.
Aminomethyl Side Chain Modifications: The aminomethyl group is a critical functional group, likely involved in key ionic or hydrogen bonding interactions. Potential modifications might involve:
Alteration of the amine: Converting the primary amine to a secondary or tertiary amine would alter its basicity and hydrogen bonding capacity.
Changing the linker length: The distance between the pentane (B18724) core and the amine could be varied to optimize interactions with a target.
Modifying the pentane scaffold: Altering the ethyl groups on the central quaternary carbon could impact the compound's lipophilicity and how it fits into a binding pocket.
A hypothetical SAR exploration could involve the synthesis and testing of analogs as depicted in the table below.
| Analog | Modification | Rationale for Testing | Hypothetical Activity Change |
| Analog 1 | N-methylation of the aminomethyl group | To assess the impact of a secondary amine on activity. | Could increase or decrease potency depending on the target's requirements for hydrogen bond donors. |
| Analog 2 | Replacement of morpholine with piperidine (B6355638) | To evaluate the role of the morpholine oxygen. | Likely to alter CNS penetration and target binding affinity. nih.gov |
| Analog 3 | Extension of the aminomethyl linker to aminoethyl | To probe the optimal distance for amine interaction. | Activity could be sensitive to linker length. |
This table is purely hypothetical and for illustrative purposes only, as no experimental data is available.
Impact of Stereochemistry on Molecular Interactions and Functional Outcomes
The central carbon of the pentane unit in this compound is a quaternary center and thus not chiral. However, if substitutions were introduced on the morpholine ring or the ethyl groups of the pentane were different, chirality could be introduced. Stereochemistry is a critical factor in drug action, as different enantiomers of a chiral drug can have vastly different biological activities. nih.gov One enantiomer might be highly active (the eutomer), while the other could be inactive or even produce undesirable side effects (the distomer). This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between the three-dimensional shapes of enantiomers. nih.gov Without chiral centers in the parent molecule, this aspect of its SAR remains uncharacterized.
Rational Design Principles for Modulating Compound Selectivity and Potency (for research use)
Rational drug design relies on understanding the three-dimensional structure of the biological target. nih.govnih.gov By knowing the shape and properties of the binding site, medicinal chemists can design molecules that fit precisely and interact optimally, leading to enhanced potency and selectivity. For this compound, the lack of a known biological target precludes any rational design efforts.
Hypothetically, if this compound were found to be an antagonist for a particular G-protein coupled receptor (GPCR), a rational design approach for research purposes might involve:
Homology modeling: If the crystal structure of the target GPCR is unknown, a model could be built based on the known structures of related receptors.
Molecular docking: The compound would be computationally placed into the binding site of the receptor model to predict its binding mode.
Structure-based design: Based on the predicted binding pose, new analogs would be designed to make additional favorable interactions with specific amino acid residues in the binding site, aiming to improve potency and selectivity against other related receptors.
Scaffold Hopping and Bioisosteric Replacements in this compound Analogs
Scaffold hopping and bioisosteric replacement are strategies used to create novel compounds with similar biological activity to a known active molecule but with a different core structure. chemrxiv.org This can be useful for improving properties or moving into new intellectual property space.
Scaffold Hopping: This would involve replacing the central pentane unit with a different chemical scaffold that maintains the spatial arrangement of the morpholine and aminomethyl groups. For example, a cyclohexane (B81311) or a piperidine ring could serve as a new core.
Bioisosteric Replacement: This involves swapping a functional group for another with similar physical or chemical properties. For instance, the morpholine ring could be replaced with other heterocyclic systems like thiomorpholine (B91149) or a piperazine (B1678402) ring to explore the impact on activity and physicochemical properties. nih.gov The primary amine of the aminomethyl group could be replaced with a hydroxyl or a small alkyl group to probe the importance of the basic nitrogen.
The table below illustrates some hypothetical bioisosteric replacements.
| Original Group | Bioisosteric Replacement | Rationale |
| Morpholine | Thiomorpholine | To assess the importance of the oxygen atom versus a sulfur atom for activity and metabolic stability. |
| Morpholine | Piperazine | To introduce a second basic center and alter hydrogen bonding capabilities. nih.gov |
| Primary Amine | Hydroxyl Group | To determine if a hydrogen bond donor/acceptor is sufficient, or if the basicity of the amine is crucial. |
This table is purely hypothetical and for illustrative purposes only, as no experimental data is available.
Advanced Analytical Strategies for Research Applications
Development of Hyphenated Chromatographic-Spectrometric Methods for Compound Purity and Impurity Profiling
The assessment of purity and the identification of related impurities are critical steps in the characterization of any chemical compound intended for research. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are the cornerstone of modern impurity profiling.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a primary tool for this purpose. A method for 4-[3-(Aminomethyl)pentan-3-yl]morpholine would typically employ a reversed-phase column (e.g., C18) to separate the main compound from more polar or less polar impurities. The mobile phase would likely consist of an aqueous component with a pH modifier (like formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile or methanol), run in a gradient elution mode to resolve compounds with a wide range of polarities.
Following chromatographic separation, mass spectrometry provides mass-to-charge ratio (m/z) data, which is fundamental for impurity identification. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by inducing fragmentation of the impurity ions and analyzing the resulting fragment patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly for volatile impurities. However, given the polar nature and low volatility of this compound, derivatization would likely be necessary to improve its chromatographic behavior.
Table 7.1.1: Illustrative HPLC-MS/MS Method Parameters for Purity Profiling
| Parameter | Specification |
|---|---|
| HPLC System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | Reversed-Phase C18, 100 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range (MS) | 50 - 1000 m/z |
| Scan Mode (MS/MS) | Data-Dependent Acquisition (DDA) |
Quantitative Analysis of this compound in Complex Research Matrices
To understand the behavior of this compound in a biological context, it is essential to accurately measure its concentration in complex matrices such as cell culture media or tissue homogenates from preclinical models. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such quantitative bioanalysis due to its high sensitivity and selectivity.
The development of a quantitative LC-MS/MS assay involves several key steps. First, an efficient sample preparation protocol is required to extract the analyte from the matrix and remove interfering components like proteins and phospholipids. nih.gov Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used. nih.gov
The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the protonated molecule [M+H]⁺ of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components. nih.gov An appropriate internal standard (IS), often a stable isotope-labeled version of the analyte, is used to correct for variability in sample preparation and instrument response. mdpi.com
Table 7.2.1: Hypothetical Validation Parameters for a Quantitative LC-MS/MS Assay
| Validation Parameter | Target Acceptance Criteria |
|---|---|
| Matrix | Rat Plasma Homogenate |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% of nominal value |
| Matrix Effect | Evaluated and compensated for with an IS |
| Recovery | Consistent and reproducible |
Mass Spectrometry-Based Approaches for Metabolite Identification in Preclinical Models
Understanding the metabolic fate of this compound is crucial in preclinical research. Metabolite identification studies are typically conducted using samples (e.g., urine, plasma, feces) from in vivo animal models or from in vitro systems like liver microsomes or hepatocytes. nih.gov
The primary analytical approach involves LC-HRMS (e.g., LC-Q-TOF or LC-Orbitrap). ijpras.com After administration of the compound, biological samples are collected over time. Chromatographic separation is performed to resolve the parent compound from its various metabolites. The HRMS instrument detects the accurate masses of potential metabolites.
Data processing is a key component of these studies. Specialized software is used to compare samples from treated subjects with control samples to find drug-related components. The software looks for predicted metabolites based on common biotransformation pathways (Phase I: oxidation, hydrolysis; Phase II: glucuronidation, sulfation) and also searches for unexpected metabolic products. ijpras.comnih.gov The structure of potential metabolites is then proposed based on their accurate mass, isotopic pattern, and MS/MS fragmentation spectra, which are compared to the fragmentation of the parent compound.
Table 7.3.1: Potential Phase I Biotransformations of this compound
| Metabolic Reaction | Description | Predicted Change in m/z |
|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group to an alkyl chain or the morpholine (B109124) ring. | +15.9949 Da |
| N-Oxidation | Oxidation of the morpholine nitrogen atom. | +15.9949 Da |
| Oxidative Deamination | Removal of the primary amine group, potentially leading to a carboxylic acid. | -1.0078 Da (followed by oxidation) |
| Morpholine Ring Opening | Cleavage of the morpholine ring, often followed by further oxidation. | Variable |
In situ and in vivo Sensing Techniques for Monitoring Compound Distribution in Research Systems
Determining the spatial and temporal distribution of a compound within tissues or whole organisms provides invaluable information. While challenging for small, non-fluorescent molecules, several advanced techniques can be applied.
Mass Spectrometry Imaging (MSI) is a powerful label-free technique that can map the distribution of a compound and its metabolites directly in tissue sections. Techniques like Desorption Electrospray Ionization (DESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate ions from the surface of a tissue slice, which are then analyzed by a mass spectrometer to create a chemical image showing the compound's location.
For higher-resolution subcellular distribution, a fluorescently labeled analog of this compound could be synthesized. This allows for the use of fluorescence microscopy techniques, such as confocal microscopy, to visualize its uptake and localization within cells in culture. However, it is crucial to recognize that the addition of a fluorescent tag can alter the physicochemical properties and biological behavior of the parent molecule. nih.gov
Implantable biosensors and probes represent an emerging area for real-time, in vivo monitoring of small molecules. acs.org While specific sensors for this compound are not available, the development of customized electrochemical or optical sensors could, in principle, allow for dynamic tracking of its concentration in specific tissues of a living preclinical model.
Table 7.4.1: Comparison of Techniques for Monitoring Compound Distribution
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Mass Spectrometry Imaging (MSI) | Label-free detection of molecules on tissue surfaces based on m/z. | Label-free; can detect parent and metabolites simultaneously; provides spatial context. | Limited spatial resolution (typically >10 µm); complex data analysis. |
| Fluorescence Microscopy | Visualization of a fluorescently-tagged analog of the compound. | High spatial resolution (sub-cellular); real-time imaging in live cells is possible. | Requires chemical synthesis of a labeled analog; tag may alter compound's properties. nih.gov |
| Whole-Body Autoradiography (WBA) | Imaging distribution of a radiolabeled version of the compound. | Provides quantitative distribution data across the entire body. | Requires synthesis of a radiolabeled compound; use of radioactivity. |
Future Research Trajectories and Unanswered Questions for 4 3 Aminomethyl Pentan 3 Yl Morpholine
The morpholine (B109124) ring is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties and its presence in numerous bioactive compounds. nih.gov It often enhances aqueous solubility, metabolic stability, and pharmacokinetic profiles. nih.govnih.gov While extensive research has been conducted on various substituted morpholines, the specific compound 4-[3-(Aminomethyl)pentan-3-yl]morpholine represents a structurally distinct entity with a unique quaternary carbon center at the 3-position of a pentyl chain, presenting a novel scaffold for exploration. The following sections outline key unanswered questions and future research directions that could unlock its potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[3-(Aminomethyl)pentan-3-yl]morpholine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis can be optimized using eco-friendly protocols (e.g., avoiding hazardous solvents) and stepwise functionalization. For example, anhydrous solvents like THF or DCM under inert atmospheres (N₂/Ar) improve intermediate stability, while temperature control (e.g., 0–5°C for amine coupling) minimizes side reactions. Catalysts such as Pd/C for hydrogenation or mild bases (e.g., K₂CO₃) for SN2 reactions enhance efficiency . Purity is assessed via HPLC or GC-MS, with yields typically ranging from 60–85% depending on stepwise protection/deprotection strategies .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm backbone connectivity (e.g., morpholine ring protons at δ 3.5–3.7 ppm, aminomethyl groups at δ 2.8–3.1 ppm) and FT-IR to identify functional groups (N-H stretch ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₁H₂₂N₂O). X-ray crystallography may resolve stereochemistry if crystalline derivatives are obtainable .
Q. What safety protocols are critical for handling this compound in lab settings?
- Methodological Answer : Due to potential amine reactivity and hygroscopicity, store the compound in amber glass vials under inert gas (argon) at –20°C. Use gloveboxes for moisture-sensitive steps. PPE (gloves, goggles) and fume hoods are mandatory during synthesis. Acute toxicity data should be referenced from SDS sheets of structurally similar morpholine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from solvent purity, catalyst loading, or workup methods. For instance, polar aprotic solvents (DMF, DMSO) may improve solubility but complicate purification. A systematic Design of Experiments (DoE) approach can isolate critical factors (e.g., temperature, stoichiometry). Comparative studies using alternative routes (e.g., reductive amination vs. nucleophilic substitution) may identify optimal pathways .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via LC-MS to identify hydrolysis products (e.g., morpholine ring opening or aminomethyl group oxidation). Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage conditions .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) against receptors (e.g., GPCRs or enzymes) identifies binding poses. QSAR models trained on analogs (e.g., morpholine-containing inhibitors) highlight critical pharmacophores. MD simulations (GROMACS) assess binding stability over 100+ ns trajectories. Validate predictions with SPR or ITC binding assays .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in pharmacological studies?
- Methodological Answer : Use CRISPR-edited cell lines to knock out putative targets (e.g., kinases) and measure activity loss. Competitive radioligand binding assays quantify affinity for receptors. Metabolomic profiling (LC-HRMS) after treatment identifies downstream pathways. Dose-response curves (IC₅₀/EC₅₀) and toxicity thresholds (CC₅₀) establish therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
